molecular formula C10H13IS B14482960 1-(tert-Butylsulfanyl)-4-iodobenzene CAS No. 65688-19-9

1-(tert-Butylsulfanyl)-4-iodobenzene

Cat. No.: B14482960
CAS No.: 65688-19-9
M. Wt: 292.18 g/mol
InChI Key: KSYFJLCNKHCQBT-UHFFFAOYSA-N
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Description

1-(tert-Butylsulfanyl)-4-iodobenzene is an organic compound characterized by the presence of a tert-butylsulfanyl group and an iodine atom attached to a benzene ring

Preparation Methods

The synthesis of 1-(tert-Butylsulfanyl)-4-iodobenzene typically involves the reaction of 4-iodophenol with tert-butylthiol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-(tert-Butylsulfanyl)-4-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form the corresponding benzene derivative using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(tert-Butylsulfanyl)-4-iodobenzene has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of novel materials with unique properties.

    Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical compounds.

    Biological Studies: The compound is used in studies to understand its interactions with biological molecules and systems.

Mechanism of Action

The mechanism by which 1-(tert-Butylsulfanyl)-4-iodobenzene exerts its effects involves its ability to undergo various chemical reactions, as described above. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

1-(tert-Butylsulfanyl)-4-iodobenzene can be compared with other similar compounds, such as:

    1-Bromo-4-(tert-butylsulfanyl)benzene: This compound has a bromine atom instead of an iodine atom, which affects its reactivity and applications.

    4,5-, 3,6-, and 3,4,5,6-tert-Butylsulfanylphthalonitriles: These compounds have multiple tert-butylsulfanyl groups and are used in different applications, such as the synthesis of phthalocyanines.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

65688-19-9

Molecular Formula

C10H13IS

Molecular Weight

292.18 g/mol

IUPAC Name

1-tert-butylsulfanyl-4-iodobenzene

InChI

InChI=1S/C10H13IS/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3

InChI Key

KSYFJLCNKHCQBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=CC=C(C=C1)I

Origin of Product

United States

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